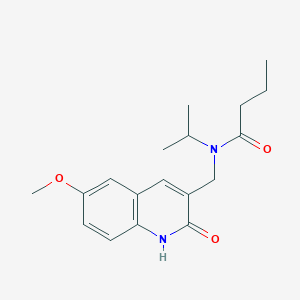
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-isopropylbutyramide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-isopropylbutyramide, commonly known as HMQ-TFA, is a compound that has recently gained attention in the scientific community due to its potential applications in various fields. HMQ-TFA is a quinoline derivative that was first synthesized in 2007 by a team of researchers at the University of Tokyo. Since then, HMQ-TFA has been extensively studied for its biochemical and physiological effects, as well as its potential applications in scientific research.
作用機序
The mechanism of action of HMQ-TFA is not fully understood, but it is believed to involve the binding of the compound to certain proteins and enzymes in the body. HMQ-TFA has been shown to interact with a variety of proteins, including metalloproteins and enzymes involved in cellular signaling pathways. By binding to these proteins, HMQ-TFA may modulate their activity and affect cellular processes.
Biochemical and Physiological Effects
HMQ-TFA has been shown to have a variety of biochemical and physiological effects. In addition to its fluorescent properties, HMQ-TFA has been shown to have antioxidant and anti-inflammatory properties. HMQ-TFA has also been shown to inhibit the activity of certain enzymes involved in the production of reactive oxygen species, which can cause cellular damage.
実験室実験の利点と制限
One of the main advantages of using HMQ-TFA in scientific research is its selectivity for certain metal ions. This property makes HMQ-TFA a valuable tool for the detection and quantification of metal ions in biological samples. However, one limitation of using HMQ-TFA is its sensitivity to pH and temperature. HMQ-TFA may undergo hydrolysis or degradation under certain conditions, which can affect its fluorescence properties.
将来の方向性
There are many potential future directions for research involving HMQ-TFA. One area of research involves the development of new fluorescent probes based on the structure of HMQ-TFA. Researchers are also exploring the use of HMQ-TFA in the detection of metal ions in environmental samples, such as soil and water. Additionally, HMQ-TFA may have applications in the development of new drugs for the treatment of diseases, such as cancer and Alzheimer's disease.
Conclusion
In conclusion, HMQ-TFA is a compound with many potential applications in scientific research. Its unique fluorescent properties and selectivity for certain metal ions make it a valuable tool for the detection and quantification of metal ions in biological samples. Additionally, HMQ-TFA has been shown to have antioxidant and anti-inflammatory properties, as well as potential applications in the development of new drugs. Further research is needed to fully understand the mechanism of action of HMQ-TFA and its potential applications in various fields.
合成法
The synthesis of HMQ-TFA involves a multi-step process that begins with the reaction of 2-hydroxy-6-methoxyquinoline with formaldehyde and a primary amine. This reaction produces an intermediate compound that is then reacted with isobutyryl chloride to yield HMQ-TFA. The synthesis of HMQ-TFA is a complex process that requires expertise in organic chemistry and specialized equipment.
科学的研究の応用
HMQ-TFA has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research involves the use of HMQ-TFA as a fluorescent probe for the detection of metal ions. HMQ-TFA has been shown to selectively bind to certain metal ions, such as zinc and copper, and emit fluorescence upon binding. This property makes HMQ-TFA a valuable tool for the detection of metal ions in biological samples.
特性
IUPAC Name |
N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-5-6-17(21)20(12(2)3)11-14-9-13-10-15(23-4)7-8-16(13)19-18(14)22/h7-10,12H,5-6,11H2,1-4H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEQUOLNIRQUOFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(CC1=CC2=C(C=CC(=C2)OC)NC1=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

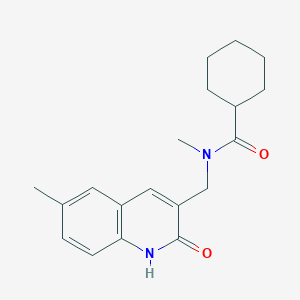
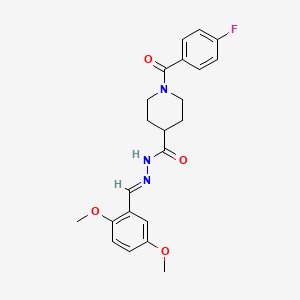
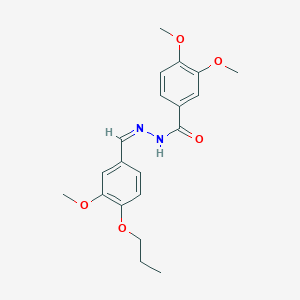


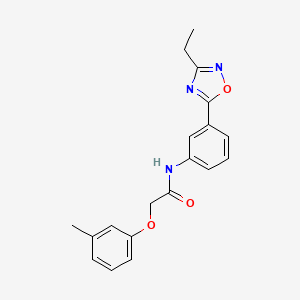


![5-[(3,4-dichlorophenyl)sulfamoyl]-N-ethyl-2-methylbenzamide](/img/structure/B7719600.png)
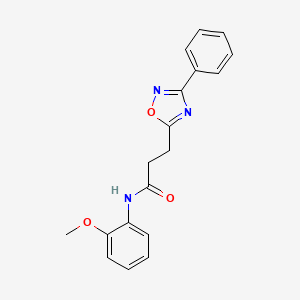
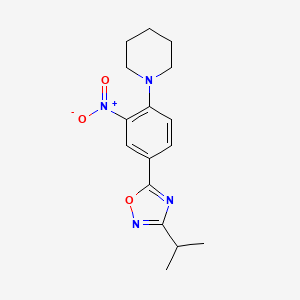

![3-nitro-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7719634.png)
